N,4,7-Trimethyl-1,3-benzothiazol-2-amine
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Overview
Description
N,4,7-Trimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to a thiazole ring, with three methyl groups attached at the nitrogen, 4th, and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including N,4,7-Trimethyl-1,3-benzothiazol-2-amine, can be achieved through various methods:
Condensation Reaction: One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Cyclization: Another method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst.
Microwave Irradiation: This technique has been used to accelerate the synthesis process, providing good yields in shorter reaction times.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,4,7-Trimethyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Scientific Research Applications
N,4,7-Trimethyl-1,3-benzothiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-tubercular, anti-cancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4,7-Trimethyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
N,N,2-Trimethyl-1,3-benzothiazol-6-amine: Another benzothiazole derivative with similar biological activities.
4,7-Dimethoxy-1,3-benzothiazol-2-amine: A derivative with methoxy groups instead of methyl groups.
Uniqueness
N,4,7-Trimethyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
CAS No. |
62194-24-5 |
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Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N,4,7-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2S/c1-6-4-5-7(2)9-8(6)12-10(11-3)13-9/h4-5H,1-3H3,(H,11,12) |
InChI Key |
UPWICOSFMZCXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC |
Origin of Product |
United States |
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